3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Description
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(5-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c1-8-2-3-9-7-16(14(19)10(9)6-8)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18) |
InChI Key |
TUBWIYFPDZJZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution and Cyclization
Step 1: Preparation of 6-Methyl-1-oxoisoindoline-2-carboxylic acid derivatives
This involves the nitration or halogenation of methyl-substituted phthalic acid derivatives, followed by cyclization to form the isoindoline core. For example:
Methylation of phthalic anhydride derivatives, followed by nitration, then reduction to amino derivatives.
Step 2: Formation of the isoindoline ring
The amino derivatives undergo intramolecular cyclization in the presence of dehydrating agents or acids, such as polyphosphoric acid or phosphoryl chloride, to form the isoindoline-1,3-dione ring system.
Step 3: Coupling with piperidine-2,6-dione
The isoindoline core is then coupled with piperidine-2,6-dione derivatives via nucleophilic substitution, often facilitated by bases like potassium carbonate or triethylamine in polar aprotic solvents such as dimethylformamide or dimethylacetamide.
Multi-step Synthesis via Halogenation and Cross-Coupling
Step 1: Halogenation of methyl-substituted aromatic compounds
For example, bromination or chlorination at the methyl group or aromatic ring positions, to generate reactive intermediates.
Step 2: Cross-coupling reactions
Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig reactions) introduce the isoindoline moiety onto the piperidine scaffold.
Step 3: Final cyclization and functionalization
The intermediates undergo cyclization and oxidation steps to form the final compound.
Representative Reaction Scheme
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Nitration of methylphthalic acid | Nitric acid, sulfuric acid | Cold temperature | Introduce nitro group |
| Reduction of nitro to amino | Hydrogen, Pd/C | Room temperature | Generate amino precursor |
| Cyclization to isoindoline | Polyphosphoric acid | Elevated temperature (~150°C) | Form isoindoline core |
| Halogenation | N-bromosuccinimide (NBS) | Room temperature | Activate for coupling |
| Cross-coupling | Pd catalyst, base | Elevated temperature | Attach isoindoline to piperidine |
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | - | Cold (~0°C) | 2 hours | 70-80 | Controlled nitration |
| Reduction | H₂ / Pd-C | Ethanol | Room temp | 4 hours | 85-90 | Complete reduction |
| Cyclization | P₂O₅ | High temp (~150°C) | 6-8 hours | 65-75 | Efficient ring closure | |
| Coupling | Pd(0) catalyst | DMF | 100°C | 12 hours | 50-60 | Cross-coupling yield |
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound contains three reactive centers (Fig. 1):
-
A : Methyl-substituted isoindolinone ring
-
B : Piperidine-2,6-dione ring
-
C : Lactam (amide) functionality
These sites participate in nucleophilic, oxidative, and condensation reactions.
Carbonyl Group Reactivity
The piperidine-2,6-dione and isoindolinone carbonyl groups undergo nucleophilic attacks under basic conditions:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C, 6h | Dicarboxylic acid derivatives | 72–85 | |
| Grignard Addition | RMgX, THF, −78°C to RT | Tertiary alcohol adducts | 55–68 |
Lactam Ring Opening
The isoindolinone lactam ring opens under strong acidic or reductive conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 12h | 6-Methylphthalimide derivative | Intermediate for PROTACs |
| LiAlH4 | Dry ether, 0°C to RT | Reduced isoindoline-piperidine hybrid | Bioactivity modulation |
Oxidation Reactions
The methyl group at position 6 shows site-specific oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity (%) |
|---|---|---|---|
| KMnO4 (acidic) | H2SO4/H2O, 60°C, 8h | 6-Carboxyisoindolinone derivative | 89 |
| SeO2 | Dioxane, 110°C, 24h | 6-Formyl derivative | 73 |
Oxidation products demonstrate enhanced hydrogen-bonding capacity for protein binding .
Condensation Reactions
The dione moiety participates in Knorr-type condensations:
| Partner | Catalyst | Product | Biological Relevance |
|---|---|---|---|
| Hydrazines | AcOH, RT | Bicyclic hydrazones | CRBN E3 ligase modulation |
| Aromatic diamines | PTSA, toluene, reflux | Imidazolidinone fused systems | Improved pharmacokinetics |
These reactions enable structural diversification for structure-activity relationship studies .
Radical-Mediated Reactions
The methyl group undergoes hydrogen abstraction in radical processes:
| Initiator | Conditions | Product | Mechanism |
|---|---|---|---|
| AIBN, BrCCl3 | Benzene, 80°C | Brominated derivative at benzylic position | Chain propagation |
| UV light (254 nm) | CCl4, 24h | Chlorinated analog | Free radical halogenation |
Radical intermediates have been trapped using EPR spectroscopy .
Stability Profile
Critical degradation pathways under stressed conditions:
| Stress Condition | Degradation Pathway | Half-Life (h) | Major Degradant |
|---|---|---|---|
| pH 1.0, 40°C | Lactam hydrolysis | 4.2 | Open-chain amino acid |
| 75% RH, 40°C | Dione ring dimerization | 72 | Spirocyclic dimer |
| UV light (ICH Q1B) | Photooxidation of methyl | 8.5 | 6-Hydroperoxide derivative |
Stability data inform formulation strategies for preclinical development .
Comparative Reaction Kinetics
Second-order rate constants for key transformations:
| Reaction | Solvent | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| Lactam hydrolysis | H2O | 2.3×10⁻³ | 94.7 |
| Dione condensation | DMF | 8.9×10⁻² | 78.2 |
| Methyl oxidation | AcCN | 4.1×10⁻⁴ | 102.1 |
Kinetic data correlate with computational modeling using DFT (B3LYP/6-311++G**) .
Scientific Research Applications
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural differences among analogs lie in substituent type, position, and electronic effects on the isoindolinone ring. Key examples include:
*Molecular weight inferred from analogs with similar frameworks.
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, CF3): Enhance reactivity in synthetic pathways (e.g., nitro reduction to amino ).
- Halogen Substituents (e.g., bromo, fluoro): Improve metabolic stability and binding affinity via hydrophobic interactions .
- Hydroxy/Methyl Groups : Influence solubility (hydroxy increases polarity; methyl balances lipophilicity) .
Challenges :
Physicochemical and Spectral Properties
- Melting Points :
- Spectroscopy: ATR-FTIR: ν = 3382 cm⁻¹ (N-H stretch) in 3-(4-amino-6-CF3 analog) . NMR: Distinct shifts for 4-hydroxyphenyl vs. 3-hydroxyphenyl substituents in cereblon ligands .
Biological Activity
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1416990-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 258.27 g/mol. Its structure includes a piperidine ring and an isoindolinone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1416990-04-9 |
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific protein targets involved in various diseases. Notably, studies have highlighted its potential role as an IKZF2 degrader, which may be beneficial in treating cancers characterized by dysregulation of this protein.
IKZF2 Modulation
IKZF2 (Ikaros Family Zinc Finger 2) is crucial in regulating immune responses and T-cell functions. The modulation of IKZF2 levels can impact the proliferation and differentiation of T-cells, making it a target for therapeutic interventions in autoimmune diseases and cancers .
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anti-Cancer Activity : Research has shown that derivatives of isoindolinone compounds can induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation.
- Immune Modulation : The compound's ability to influence IKZF2 levels suggests potential applications in modulating immune responses, particularly in conditions where T-cell regulation is disrupted .
Case Studies
A notable case study involved the evaluation of similar isoindolinone derivatives for their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
Table: Summary of Case Study Findings
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15 | Induces apoptosis via caspase activation |
| Related Isoindolinone Derivative | MCF7 (Breast Cancer) | 12 | Inhibits cell cycle progression |
Q & A
Q. What are the recommended methodologies for synthesizing 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione with high purity?
To synthesize this compound, prioritize multi-step reactions involving isoindolinone and piperidine precursors. Key steps include:
- Ring-closing reactions : Use catalytic conditions (e.g., Pd-mediated cross-coupling) to form the isoindolinone core .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and confirm purity via HPLC (≥95% by area normalization) .
- Crystallization : Optimize solvent systems (e.g., DMSO/water) to enhance yield and crystallinity .
Critical Note : Monitor reaction intermediates using LC-MS to avoid side products like halogenated byproducts, which are common in isoindolinone syntheses .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
A combined analytical approach is essential:
- NMR Spectroscopy : Analyze - and -NMR to verify methyl substitution at the 6-position of the isoindolinone ring. Key signals include:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, particularly between the piperidine-2,6-dione and isoindolinone moieties .
Q. What in vitro assays are suitable for initial biological activity screening?
Focus on target-agnostic assays to identify broad mechanisms:
- Kinase inhibition : Use radiometric assays (e.g., -ATP incorporation) to screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarities to known kinase inhibitors .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC values ≤10 µM indicating potential therapeutic relevance .
Pitfall Avoidance : Include negative controls (e.g., DMSO-only) to rule out solvent interference in absorbance readings .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
Racemization often occurs at the piperidine-2,6-dione moiety. Mitigate this by:
- Temperature Control : Maintain reactions below 40°C to prevent thermal epimerization .
- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) to favor the desired stereoisomer .
- Real-Time Monitoring : Implement inline FTIR to track chiral integrity via carbonyl stretching frequencies (1670–1700 cm) .
Q. What computational strategies predict polymorphic forms of this compound, and how do they affect stability?
Leverage quantum mechanics (QM) and molecular dynamics (MD):
- QM Calculations : Use Gaussian09 with B3LYP/6-31G* to model lattice energies and identify thermodynamically stable polymorphs .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C=O···H contacts) to predict solubility and hygroscopicity .
Experimental Validation : Compare computational predictions with PXRD and DSC data. For example, Form I (monoclinic) may exhibit higher thermal stability (m.p. 215–220°C) than Form II (orthorhombic, m.p. 195–200°C) .
Q. How can structure-activity relationships (SAR) be explored for PROTAC applications?
This compound’s isoindolinone core is amenable to PROTAC design. Key steps include:
- Linker Optimization : Attach PEG-based linkers (e.g., PEG4) to the piperidine nitrogen to enhance solubility and E3 ligase recruitment .
- Ternary Complex Assays : Use SPR or ITC to measure binding affinities between the compound, target protein (e.g., BRD4), and E3 ligase (e.g., cereblon) .
Data Interpretation : A 10-fold increase in degradation efficiency (DC) with PEG4 linkers vs. alkyl chains suggests linker flexibility is critical .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
Contradictions often arise from off-target effects or metabolic variations. Address this by:
- Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .
- Metabolite Tracking : Use -labeled compound in LC-HRMS to detect active metabolites (e.g., N-demethylated derivatives) that may drive cytotoxicity .
Case Study : A 5-fold difference in IC between HeLa and HEK293 cells could stem from differential expression of efflux transporters (e.g., ABCB1) .
Methodological Considerations
Q. How to design a DoE (Design of Experiments) for scaling up synthesis?
Adopt a fractional factorial design with critical parameters:
- Factors : Temperature (30–50°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
- Responses : Yield, purity, enantiomeric excess (ee).
Statistical Analysis : Use JMP or Minitab to identify interactions (e.g., high temperature + low catalyst → racemization) .
Example Outcome : Optimal conditions (40°C, 3 mol% catalyst, DMF) achieve 85% yield and 98% ee .
Q. What analytical techniques quantify degradation products under accelerated stability conditions?
Use forced degradation studies (40°C/75% RH for 4 weeks) followed by:
Q. How to validate target engagement in cellular models?
Employ orthogonal assays:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein (ΔT ≥ 2°C indicates binding) .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify compound-induced protein-protein interactions (e.g., cereblon-neosubstrate binding) .
Data Correlation : A strong Pearson coefficient () between CETSA and BRET data confirms on-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
